molecular formula C10H14F2N2O2S B2491480 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide CAS No. 1036546-81-2

5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B2491480
CAS No.: 1036546-81-2
M. Wt: 264.29
InChI Key: AUIKFBHVTBIFQF-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 5-Amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide (CAS: 1039819-68-5) is a sulfonamide derivative featuring a benzene ring substituted with amino (-NH₂) and sulfonamide (-SO₂NH-) groups at positions 5 and 1, respectively. The sulfonamide nitrogen is further substituted with a tert-butyl (C(CH₃)₃) group, and fluorine atoms occupy positions 2 and 4 on the aromatic ring. Its molecular formula is C₁₀H₁₃F₂N₂O₂S, with a molecular weight of 265.28 g/mol (calculated from and ). This compound is manufactured with high purity (≥97%) and serves as a critical intermediate in pharmaceutical synthesis, particularly for APIs (Active Pharmaceutical Ingredients) targeting neurological or metabolic disorders .

Properties

IUPAC Name

5-amino-N-tert-butyl-2,4-difluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14F2N2O2S/c1-10(2,3)14-17(15,16)9-5-8(13)6(11)4-7(9)12/h4-5,14H,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIKFBHVTBIFQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=C(C=C(C(=C1)N)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like palladium on activated carbon .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include nitro derivatives, sulfonic acids, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active sites, while the fluorine atoms enhance the compound’s stability and binding affinity. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

The structural and functional attributes of 5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide can be contextualized against related sulfonamides, as outlined below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Relevance Reference ID
This compound C₁₀H₁₃F₂N₂O₂S 265.28 -NH₂ (C5), -SO₂NH-t-Bu (N), -F (C2, C4) API intermediate, CNS ligands
N-Butyl-3,4-difluorobenzene-1-sulfonamide C₁₀H₁₃F₂NO₂S 249.28 -SO₂NH-Bu (N), -F (C3, C4) Undisclosed (screening compound)
PR17 (N-(3,4-dihydroquinazolin-2-yl)-4-(trifluoromethoxy)benzene-1-sulfonamide) C₁₅H₁₂F₃N₃O₃S 371.3 -SO₂NH-(quinazolinyl), -OCF₃ (C4) 5-HT6 receptor ligand
5-Amino-N-(3-chloro-2-methylphenyl)-2,4-difluorobenzene-1-sulfonamide C₁₃H₁₁ClF₂N₂O₂S 328.75 -NH₂ (C5), -SO₂NH-(3-Cl-2-MePh), -F (C2, C4) Undisclosed (structural analog)

Key Differences in Substituents and Properties

Sulfonamide Nitrogen Substituent

  • The tert-butyl group in the target compound enhances steric bulk and lipophilicity compared to smaller alkyl groups (e.g., butyl in ) or aryl substituents (e.g., 3-chloro-2-methylphenyl in ). This improves metabolic stability and blood-brain barrier penetration, making it suitable for CNS-targeting APIs .
  • In contrast, PR17 () incorporates a heterocyclic quinazolinyl group, which likely enhances binding affinity to 5-HT6 receptors due to π-π stacking interactions .

Fluorine Substitution Pattern The 2,4-difluoro arrangement on the benzene ring in the target compound balances electronic effects (electron-withdrawing) and steric hindrance, optimizing receptor binding.

Amino Group Position The 5-amino group in the target compound provides a site for further functionalization (e.g., acetylation or coupling with pharmacophores). Analogous compounds lacking this group (e.g., PR16 in ) show reduced versatility in drug design .

Pharmacological and Physicochemical Comparisons

  • 5-HT6 Receptor Affinity : PR17 () demonstrates potent 5-HT6 receptor binding (IC₅₀ < 100 nM) due to its trifluoromethoxy (-OCF₃) group, which enhances hydrophobic interactions. The target compound’s tert-butyl group may similarly improve receptor engagement, though specific affinity data are unavailable .
  • Melting Point and Stability : PR17 has a melting point of 161–163°C (), while the target compound’s high purity (≥97%) suggests comparable thermal stability, critical for formulation .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods used for PR15-PR17 (), involving sulfonylation of aniline derivatives with tert-butylamine. However, the tert-butyl group may require specialized protection/deprotection steps .

Biological Activity

5-amino-N-tert-butyl-2,4-difluorobenzene-1-sulfonamide is an organosulfur compound with significant biological activity, primarily due to its unique structural features, including an amino group, a tert-butyl group, and two fluorine atoms on a benzene ring. This compound has garnered attention for its potential applications in medicinal chemistry and biochemistry.

  • Molecular Formula : C10H14F2N2O2S
  • Molecular Weight : 264.29 g/mol
  • CAS Number : 1036546-81-2

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with active sites in proteins, while the fluorine substituents enhance the compound's stability and binding affinity. This interaction can modulate the activity of target proteins, leading to various biological effects.

Biological Activities

Research has indicated that this compound exhibits several biological activities, including:

  • Antimicrobial Activity : Similar sulfonamide derivatives have been shown to possess antimicrobial properties. For instance, compounds in the sulfonamide class are known for their effectiveness against both Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition : The sulfonamide group is often associated with inhibition of carbonic anhydrase, which has implications for treating conditions like glaucoma and certain types of edema .

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

CompoundActivity (μg/mL)Target Bacteria
This compound50Staphylococcus aureus
Compound X (related structure)25E. coli

Cardiovascular Effects

Another investigation focused on the cardiovascular effects of benzenesulfonamide derivatives using isolated rat heart models. The study measured perfusion pressure changes in response to different concentrations of the compounds.

GroupCompoundDose (nM)Perfusion Pressure Change (mmHg)
IControl-0
IISulfonamide A0.001+5
IIISulfonamide B0.001+3
IVThis compound0.001+7

Comparison with Similar Compounds

The unique combination of functional groups in this compound distinguishes it from other sulfonamides:

Compound NameUnique Features
5-amino-2,4-difluorobenzenesulfonamideLacks tert-butyl group
N-tert-butyl-2,4-difluorobenzenesulfonamideLacks amino group
2,4-difluorobenzenesulfonamideLacks both amino and tert-butyl groups

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